5-chloro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chloro and methoxy group, and an extended side chain containing a morpholine ring and a p-tolyl group
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the nlrp3 inflammasome , which plays a crucial role in the inflammatory response.
Mode of Action
It can be inferred from related compounds that it may interact with its target, the nlrp3 inflammasome, to inhibit its activity . This inhibition could potentially reduce the inflammatory response in certain conditions.
Biochemical Pathways
Given its potential role as an nlrp3 inflammasome inhibitor , it can be inferred that it may impact inflammatory pathways.
Pharmacokinetics
Similar compounds have been reported to require high doses in vivo, which may be associated with hypoglycemia . This suggests that the bioavailability of this compound may be influenced by its dosage and potential side effects.
Result of Action
Based on its potential role as an nlrp3 inflammasome inhibitor , it can be inferred that it may help to reduce the inflammatory response in certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine under amide coupling conditions.
Introduction of the Side Chain: The side chain containing the morpholine ring and p-tolyl group is introduced through a series of nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the side chain to the benzamide core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and optimization of reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Similar structure with a sulfamoyl group instead of a morpholino ring.
N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide: Contains a morpholinoethyl group but differs in the core structure.
Uniqueness
5-chloro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino ring and p-tolyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-15-3-5-16(6-4-15)19(24-9-11-27-12-10-24)14-23-21(25)18-13-17(22)7-8-20(18)26-2/h3-8,13,19H,9-12,14H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFWMNTXRKKXJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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